molecular formula C15H13N3O4 B15013447 2-(2,4-Dinitrophenyl)-1,2,3,4-tetrahydroisoquinoline

2-(2,4-Dinitrophenyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B15013447
M. Wt: 299.28 g/mol
InChI Key: OFCWRUWGWVDVSM-UHFFFAOYSA-N
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Description

2-(2,4-Dinitrophenyl)-1,2,3,4-tetrahydroisoquinoline is an organic compound that belongs to the class of isoquinolines This compound is characterized by the presence of a dinitrophenyl group attached to the tetrahydroisoquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dinitrophenyl)-1,2,3,4-tetrahydroisoquinoline typically involves the reaction of 2,4-dinitrophenylhydrazine with a suitable precursor. One common method is the condensation reaction between 2,4-dinitrophenylhydrazine and an aldehyde or ketone, followed by cyclization to form the tetrahydroisoquinoline ring . The reaction conditions often include the use of acidic or basic catalysts to facilitate the condensation and cyclization processes.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process may be optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-(2,4-Dinitrophenyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

Scientific Research Applications

2-(2,4-Dinitrophenyl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties .

Mechanism of Action

The mechanism of action of 2-(2,4-Dinitrophenyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets. The compound can act as an uncoupler of oxidative phosphorylation in mitochondria, disrupting the proton gradient and leading to increased heat production . This mechanism is similar to that of other dinitrophenyl compounds, which are known to affect cellular energy metabolism.

Comparison with Similar Compounds

Uniqueness: 2-(2,4-Dinitrophenyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its isoquinoline structure, which imparts distinct chemical and biological properties. The presence of the tetrahydroisoquinoline ring allows for additional interactions with biological targets, potentially leading to novel therapeutic applications.

Properties

Molecular Formula

C15H13N3O4

Molecular Weight

299.28 g/mol

IUPAC Name

2-(2,4-dinitrophenyl)-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C15H13N3O4/c19-17(20)13-5-6-14(15(9-13)18(21)22)16-8-7-11-3-1-2-4-12(11)10-16/h1-6,9H,7-8,10H2

InChI Key

OFCWRUWGWVDVSM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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